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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and

preclinical development of BI-0474, a potent and selective irreversible covalent inhibitor of

KRAS G12C. BI-0474 serves as a significant tool compound and a foundational element in the

development of next-generation KRAS inhibitors. While it did not proceed to clinical trials due

to a lack of oral bioavailability, the insights gained from its development have been instrumental

in advancing the field.[1][2] An orally bioavailable analogue from the same series, BI 1823911,

has since entered clinical development.[1][2]

Core Discovery and Mechanism of Action
BI-0474 was discovered through a collaborative effort between Boehringer Ingelheim and the

Fesik lab at Vanderbilt University.[3] The discovery process utilized an innovative NMR-based

fragment screening approach.[3][4] This method focused on identifying small molecules that

could reversibly bind to the switch II pocket of the KRAS protein.[4][5] Through structure-based

design and optimization of a fragment hit, a potent non-covalent binder was developed.[3][6]

Subsequently, a covalent "warhead" (an acrylamide group) was attached to this scaffold,

leading to the creation of BI-0474, an irreversible covalent inhibitor.[4][7]

BI-0474 specifically targets the cysteine residue of the G12C mutant KRAS protein.[5] This

mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer

(NSCLC).[5] By forming a covalent bond, BI-0474 locks the KRAS G12C protein in an inactive,

GDP-bound state. This prevents its interaction with guanine nucleotide exchange factors
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(GEFs) like SOS1, thereby inhibiting downstream signaling pathways crucial for tumor cell

proliferation and survival, such as the RAF-MEK-ERK (MAPK) pathway.[3][6]

Quantitative Data Summary
The following tables summarize the key quantitative data for BI-0474, providing a clear

comparison of its biochemical activity, cellular potency, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of BI-0474

Parameter Value
Cell Line / Assay
Conditions

KRAS G12C::SOS1 PPI IC50 7.0 nM

Biochemical AlphaScreen

assay measuring the protein-

protein interaction between

GDP-KRAS and SOS1.[8][9]

KRAS G12D::SOS1 PPI IC50 4,200 nM

Biochemical AlphaScreen

assay, demonstrating

selectivity for the G12C

mutant.[3]

NCI-H358 Proliferation EC50 26 nM

Cell-based assay measuring

the anti-proliferative effect on

the KRAS G12C mutant

human NSCLC cell line.[3][6]

GP2D Proliferation EC50 4,500 nM

Cell-based assay on a KRAS

G12D mutant cell line, further

confirming selectivity.[3]

Table 2: In Vitro Pharmacokinetic and Physicochemical Properties of BI-0474
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Parameter Value

logD @ pH 7.4 3.2

Aqueous Solubility @ pH 7 99 µg/mL

Caco-2 Permeability (A-B) @ pH 7.4 0.8 x 10⁻⁶ cm/s

Caco-2 Efflux Ratio 45

MDCK Permeability (A-B) @ 1µM 0.4 x 10⁻⁶ cm/s

MDCK Efflux Ratio 72

Plasma Protein Binding (Human) 96.7%

Plasma Protein Binding (Mouse) >98%

Plasma Protein Binding (Rat) 98.3%

CYP3A4 IC50 15 µM

CYP2D6 IC50 21 µM

Table 3: In Vivo Efficacy of BI-0474 in NCI-H358 Xenograft Model

Dosing Regimen Tumor Growth Inhibition (TGI)

40 mg/kg, i.p., once weekly 68%

40 mg/kg, i.p., twice weekly on consecutive

days
98%

Experimental Protocols
Detailed methodologies for the key experiments cited in the development of BI-0474 are

provided below.

Synthesis of BI-0474
The synthesis of BI-0474 involves a multi-step process. A key step is the formation of a

substituted nitrile, which is then converted to an amidoxime by reaction with hydroxylamine.
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This intermediate is coupled with an enantiopure acid, followed by ring closure to form the

oxadiazole core. Finally, deprotection and amidation with acryloyl chloride yield the final

product, BI-0474.[8]

KRAS G12C::SOS1 Protein-Protein Interaction (PPI)
AlphaScreen Assay
This biochemical assay is designed to measure the inhibitory activity of compounds on the

interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1. The

assay utilizes AlphaScreen technology, a bead-based immunoassay. Biotinylated KRAS G12C

bound to GDP is incubated with a GST-tagged SOS1 catalytic domain in the presence of the

test compound. Streptavidin-coated donor beads and anti-GST-coated acceptor beads are then

added. In the absence of an inhibitor, the interaction between KRAS and SOS1 brings the

beads into proximity, generating a chemiluminescent signal upon laser excitation. The IC50

value is determined by measuring the concentration-dependent decrease in this signal.

Cell Proliferation Assay (NCI-H358)
The anti-proliferative activity of BI-0474 was assessed using the NCI-H358 human non-small

cell lung cancer cell line, which harbors the KRAS G12C mutation.

Cell Culture: NCI-H358 cells are cultured in RPMI-1640 medium supplemented with 10%

fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with

5% CO2.

Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere

overnight.

Treatment: The following day, cells are treated with a serial dilution of BI-0474 or vehicle

control (DMSO).

Incubation: The cells are incubated for 72 hours.

Viability Assessment: Cell viability is determined using a standard method such as the

CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
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Data Analysis: The luminescent signal is read on a plate reader, and the data is normalized

to the vehicle control. The EC50 value is calculated by fitting the data to a four-parameter

logistic curve.

NCI-H358 Xenograft Model
In vivo efficacy of BI-0474 was evaluated in a subcutaneous xenograft model using NCI-H358

cells.

Animal Model: Female athymic nude mice are used for this study.

Cell Implantation: A suspension of NCI-H358 cells in a suitable medium (e.g., Matrigel) is

subcutaneously injected into the flank of each mouse.

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are

randomized into treatment and control groups. BI-0474 is administered via intraperitoneal

(i.p.) injection at the specified dose and schedule. The control group receives a vehicle

solution.

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study.

Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change

in tumor volume in the treated groups to the control group.

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for biomarker

analysis, such as measuring the levels of pERK to assess the inhibition of the MAPK

pathway.

Mandatory Visualizations
The following diagrams illustrate key aspects of BI-0474's mechanism and development.
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Caption: KRAS G12C Signaling Pathway and Mechanism of Action of BI-0474.
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Caption: Discovery and Preclinical Development Workflow of BI-0474.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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